molecular formula C9H12N2O3S2 B13000996 5-(Thiomorpholinosulfonyl)pyridin-2(1H)-one

5-(Thiomorpholinosulfonyl)pyridin-2(1H)-one

Cat. No.: B13000996
M. Wt: 260.3 g/mol
InChI Key: ZUHPBUGMPMTIKH-UHFFFAOYSA-N
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Description

5-(Thiomorpholinosulfonyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a thiomorpholine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiomorpholinosulfonyl)pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with thiomorpholine sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(Thiomorpholinosulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine sulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridin-2(1H)-one derivatives.

Scientific Research Applications

5-(Thiomorpholinosulfonyl)pyridin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Thiomorpholinosulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2(1H)-one derivatives: These compounds share the pyridine core and exhibit similar chemical reactivity.

    Thiomorpholine derivatives: Compounds with the thiomorpholine moiety show comparable biological activities.

Uniqueness

5-(Thiomorpholinosulfonyl)pyridin-2(1H)-one is unique due to the combination of the pyridine ring and the thiomorpholine sulfonyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

Molecular Formula

C9H12N2O3S2

Molecular Weight

260.3 g/mol

IUPAC Name

5-thiomorpholin-4-ylsulfonyl-1H-pyridin-2-one

InChI

InChI=1S/C9H12N2O3S2/c12-9-2-1-8(7-10-9)16(13,14)11-3-5-15-6-4-11/h1-2,7H,3-6H2,(H,10,12)

InChI Key

ZUHPBUGMPMTIKH-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CNC(=O)C=C2

Origin of Product

United States

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